molecular formula C11H17ClN4O B11860204 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one

5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one

Cat. No.: B11860204
M. Wt: 256.73 g/mol
InChI Key: XILVWPCJUYZXDQ-UHFFFAOYSA-N
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Description

5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the pyrazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a pyrazinone core, substituted with a chloro group, an isopropyl group, and a piperazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Substitution with isopropyl group: Alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the piperazinyl group: This can be done through nucleophilic substitution reactions using piperazine.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the chloro group or reduction of the pyrazinone ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dechlorinated or reduced pyrazinone derivatives.

    Substitution: Various substituted pyrazinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-isopropyl-3-(morpholin-4-yl)pyrazin-2(1H)-one
  • 5-Chloro-1-isopropyl-3-(pyrrolidin-1-yl)pyrazin-2(1H)-one
  • 5-Chloro-1-isopropyl-3-(piperidin-1-yl)pyrazin-2(1H)-one

Comparison

Compared to similar compounds, 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one may exhibit unique properties due to the presence of the piperazinyl group, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C11H17ClN4O

Molecular Weight

256.73 g/mol

IUPAC Name

5-chloro-3-piperazin-1-yl-1-propan-2-ylpyrazin-2-one

InChI

InChI=1S/C11H17ClN4O/c1-8(2)16-7-9(12)14-10(11(16)17)15-5-3-13-4-6-15/h7-8,13H,3-6H2,1-2H3

InChI Key

XILVWPCJUYZXDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C(C1=O)N2CCNCC2)Cl

Origin of Product

United States

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